2-(4-Hydroxy-3,5-diiodobenzyl)hexanoic acid
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Overview
Description
2-(4-Hydroxy-3,5-diiodobenzyl)hexanoic acid is a chemical compound with the molecular formula C13H16I2O3 and a molecular weight of 474.0733 . This compound is characterized by the presence of two iodine atoms and a hydroxy group attached to a benzyl ring, which is further connected to a hexanoic acid chain .
Preparation Methods
The synthesis of 2-(4-Hydroxy-3,5-diiodobenzyl)hexanoic acid involves several steps, typically starting with the iodination of a benzyl compound. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atoms at the desired positions on the benzyl ring . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-(4-Hydroxy-3,5-diiodobenzyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to remove the iodine atoms or to convert the carboxylic acid group to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups using reagents like sodium azide or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Hydroxy-3,5-diiodobenzyl)hexanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3,5-diiodobenzyl)hexanoic acid involves its interaction with specific molecular targets. The hydroxy and iodine groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity . The compound may also influence various biochemical pathways, including those involved in hormone regulation and metabolic processes .
Comparison with Similar Compounds
2-(4-Hydroxy-3,5-diiodobenzyl)hexanoic acid can be compared with similar compounds such as:
2-Hydroxy-3,5-diiodobenzoic acid: This compound shares the diiodo and hydroxy functional groups but differs in the length of the carbon chain.
2-Hydroxy-3,5-diiodophenylacetic acid: Similar in structure but with an acetic acid group instead of a hexanoic acid chain.
The uniqueness of this compound lies in its specific combination of functional groups and the length of its carbon chain, which can influence its reactivity and biological activity .
Properties
CAS No. |
17048-40-7 |
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Molecular Formula |
C13H16I2O3 |
Molecular Weight |
474.07 g/mol |
IUPAC Name |
2-[(4-hydroxy-3,5-diiodophenyl)methyl]hexanoic acid |
InChI |
InChI=1S/C13H16I2O3/c1-2-3-4-9(13(17)18)5-8-6-10(14)12(16)11(15)7-8/h6-7,9,16H,2-5H2,1H3,(H,17,18) |
InChI Key |
IUOJDKLEFIHYPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O |
Origin of Product |
United States |
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